3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
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Overview
Description
3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of gastric and duodenal ulcers . This compound is characterized by its complex molecular structure, which includes an imidazole ring, a phenyl group, and a dimethoxyphenyl moiety.
Preparation Methods
The synthesis of 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with N-phenylbenzamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has been extensively studied for its antiulcer properties. It has shown efficacy in various experimental models of gastric and duodenal ulcers, demonstrating both preventive and therapeutic effects In the field of chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves multiple pathways. It is known to inhibit gastric acid secretion and increase gastric mucosal blood flow, which contributes to its antiulcer effects . The compound interacts with various molecular targets, including histamine receptors and proton pumps, to exert its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide include:
Cimetidine: An H2-receptor antagonist used to treat ulcers.
Ranitidine: Another H2-receptor antagonist with similar applications.
Omeprazole: A proton pump inhibitor used for the treatment of gastroesophageal reflux disease and ulcers.
Compared to these compounds, this compound has shown superior antiulcer potency and a broader spectrum of activity in experimental models .
Properties
IUPAC Name |
3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-22-12-11-20(16-23(22)34-2)28-24(31)17-35-26-27-13-14-30(26)21-10-6-7-18(15-21)25(32)29-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMTTDNUJIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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